2-Cyano-2-phenylbutanamide

Descripción general

Descripción

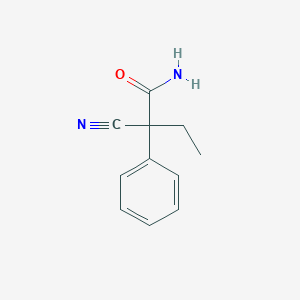

2-Cyano-2-phenylbutanamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23. . This compound is a derivative of butanamide, featuring a cyano group and a phenyl group attached to the second carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of ethyl 2-cyano-2-phenylacetate with ammonia in ethanol . This reaction typically occurs under cooling conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound often involves the use of high-quality reference standards to ensure the reliability of the product . The compound is produced under controlled conditions to maintain its purity and consistency, which is crucial for its application in pharmaceutical testing and research .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-2-phenylbutanamide can undergo various chemical reactions, including:

Condensation Reactions: Due to the active hydrogen on the second carbon, it can participate in condensation reactions.

Substitution Reactions: The compound can also undergo substitution reactions, where the cyano or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Condensation Reactions: Typically involve reagents like aldehydes or ketones under acidic or basic conditions.

Substitution Reactions: Often use halogenating agents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions may yield various substituted amides, while substitution reactions can produce a range of cyano or phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthesis and Reaction Mechanisms

2-Cyano-2-phenylbutanamide serves as an important intermediate in organic synthesis. Its active hydrogen on the C-2 position makes it reactive in condensation and substitution reactions. Common reagents used include methyl cyanoacetate and various amines. The reactions typically occur under mild conditions, often at room temperature, allowing for diverse product formation, such as substituted cyanoacetamides and amide derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Condensation | Reaction with aldehydes or ketones | Substituted cyanoacetamides |

| Substitution | Reaction with nucleophiles | Various amide derivatives |

Case Studies and Research Findings

Case Study: Molecular Switches

A study highlighted the use of 2-cyano-2-phenylpropanoic acid (a related compound) in the development of a molecular switch that operates using energy from chemical transformations. This research illustrates the potential for compounds like this compound to contribute to advancements in molecular devices and chemical fuels .

Case Study: Androgen Receptor Modulation

Research into N-(2-benzyl)-2-phenylbutanamides has shown their potential as androgen receptor modulators. While this study does not directly involve this compound, it indicates the relevance of structurally similar compounds in therapeutic applications related to hormonal regulation .

Mecanismo De Acción

The mechanism of action of 2-Cyano-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-2-phenylbutyramide: Similar in structure but differs in the position of the cyano group.

2-Cyan-2-phenylbutanamid: Another structural isomer with slight variations in the arrangement of functional groups.

Uniqueness

2-Cyano-2-phenylbutanamide is unique due to its specific arrangement of the cyano and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo both condensation and substitution reactions makes it versatile for various applications in research and industry.

Actividad Biológica

Introduction

2-Cyano-2-phenylbutanamide, with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The structure of this compound includes a cyano group (-C≡N) and a phenyl group (-C₆H₅) attached to the second carbon of butanamide. This unique arrangement allows for various chemical reactivity patterns, particularly in biological contexts.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with one common approach being the reaction of ethyl 2-cyano-2-phenylacetate with ammonia in ethanol. This method highlights the compound's versatility in organic synthesis, which is crucial for its application in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Pharmacological Studies

Research has indicated that this compound exhibits potential anticonvulsant properties. In a study investigating its efficacy in seizure models, the compound demonstrated significant protective effects against induced seizures in animal models. The mechanism was linked to modulation of neurotransmitter systems, particularly enhancing GABAergic activity.

Case Studies

- Anticonvulsant Activity : In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy management.

- Enzyme Interaction : A study focused on the compound's interaction with carbonic anhydrase revealed that it acts as an inhibitor. The inhibition was characterized by kinetic assays that showed a significant decrease in enzyme activity at micromolar concentrations.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₁₁H₁₂N₂O | Potential anticonvulsant properties |

| 2-Cyano-3-phenylbutanamide | C₁₂H₁₃N₂O | Similar structure but different biological activity |

| Phenobarbital | C₁₂H₁₄N₂O₃ | Established anticonvulsant; comparison for efficacy |

Propiedades

IUPAC Name |

2-cyano-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSRTQXCXWMMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024185 | |

| Record name | Ciobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80544-75-8 | |

| Record name | Ciobutide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80544-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-2-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIOBUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.